molecular formula C16H12N2OS B4892133 [3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile

[3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile

Cat. No.: B4892133
M. Wt: 280.3 g/mol
InChI Key: YNOJQWPBNUHADO-UHFFFAOYSA-N
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Description

[3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile: is an organic compound that features a unique structure combining phenyl, thienyl, and malononitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-oxo-3-(2-thienyl)propionitrile with benzaldehyde and malononitrile in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, [3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to biological activity against various targets, including enzymes and receptors.

Industry: The compound finds applications in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it a valuable building block in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism by which [3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of phenyl and thienyl groups can enhance its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

  • 3-oxo-3-(2-thienyl)propionitrile
  • 2-Thenoylacetonitrile
  • Benzoylacetonitrile

Comparison: Compared to similar compounds, [3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile is unique due to the presence of both phenyl and thienyl groups, which can influence its reactivity and biological activity. The combination of these groups with the malononitrile moiety provides a versatile scaffold for further functionalization and exploration in various research fields .

Properties

IUPAC Name

2-(3-oxo-1-phenyl-3-thiophen-2-ylpropyl)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c17-10-13(11-18)14(12-5-2-1-3-6-12)9-15(19)16-7-4-8-20-16/h1-8,13-14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOJQWPBNUHADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CS2)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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